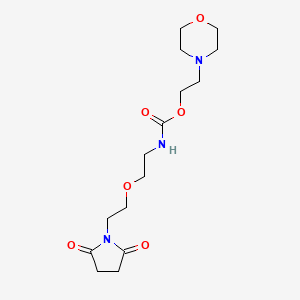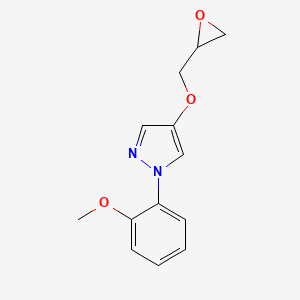
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It is a non-psychoactive cannabinoid, which means that it does not cause the high associated with the use of marijuana. CT-3 has been the focus of scientific research due to its potential therapeutic benefits.
Scientific Research Applications
Tumor Proliferation Assessment
The compound has been explored for its potential in assessing cellular proliferation in tumors. A study by Dehdashti et al. (2013) evaluated the safety and dosimetry of a cellular proliferative marker, closely related to the compound , and its feasibility in imaging tumor proliferation using PET in patients with malignant neoplasms (Dehdashti et al., 2013).
Synthesis and Reactivity
Research by Rakshit et al. (2011) demonstrated an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, leading to the selective formation of valuable tetrahydroisoquinolinone products, which is related to the compound in focus (Rakshit et al., 2011).
Fluorescent Zinc Sensors
The hexadentate nitrogen ligands based on isoquinoline derivatives, such as 1-isoTQEN and 3-isoTQEN, have been developed and show potential as fluorescent zinc sensors. These compounds exhibit enhanced fluorescence intensity and zinc-ion binding ability (Mikata et al., 2008).
Novel Synthesis Methods
Innovative synthesis methods for isoquinolinone derivatives, closely related to the compound , have been developed, offering new routes towards 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives (Zhou et al., 2015).
Antimicrobial Agents
Novel isoquinoline derivatives, including those structurally related to the compound, have shown promising results as antimicrobial agents. Galán et al. (2013) synthesized various tetrahydroisoquinolines that exhibited high bactericidal activity (Galán et al., 2013).
Local Anesthetic and Anti-inflammatory Activity
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory activity of a compound similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, showing significant results in this regard (Rakhmanova et al., 2022).
properties
IUPAC Name |
2,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-7-19(14-18(21)6-10-22(25)26)24-23(27)20-8-5-16(3)13-17(20)4/h5,7-9,13-15H,6,10-12H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCPIBDZOEWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)

![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)



![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)




![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)
